2-Methoxy-5-morpholinoaniline CAS number and properties
2-Methoxy-5-morpholinoaniline CAS number and properties
An In-Depth Technical Guide to 2-Methoxy-5-morpholinoaniline (CAS: 383870-88-0): Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the identification and utilization of novel molecular scaffolds are of paramount importance. The morpholinoaniline core is a privileged structure, frequently incorporated into kinase inhibitors and other biologically active agents due to the favorable pharmacological properties conferred by the morpholine ring, such as improved solubility and metabolic stability. This guide provides a comprehensive technical overview of 2-Methoxy-5-morpholinoaniline, a key synthetic intermediate. From the perspective of a senior application scientist, this document delves into its fundamental properties, proposes a robust synthetic and analytical workflow, and explores its potential applications for researchers and professionals in medicinal chemistry and drug development. The methodologies described are designed to be self-validating, ensuring scientific rigor and reproducibility.
PART 1: Core Chemical and Physical Properties
Accurate characterization begins with a thorough understanding of a compound's fundamental physicochemical properties. 2-Methoxy-5-morpholinoaniline is identified by the CAS number 383870-88-0.[1][2][3] While experimental data on physical properties such as melting and boiling points are not extensively documented in publicly available literature, its structural and computed properties provide significant insights for handling, reaction planning, and analytical method development.
A summary of its key identifiers and computed chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 383870-88-0 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 208.26 g/mol | [1] |
| IUPAC Name | 2-methoxy-5-(morpholin-4-yl)aniline | |
| Synonyms | Benzenamine, 2-methoxy-5-(4-morpholinyl)- | [1] |
| SMILES | COC1=C(N)C=C(C=C1)N1CCOCC1 | [2] |
| InChI Key | BQTMHUUWYHEPNQ-UHFFFAOYSA-N | [4] |
| Topological Polar Surface Area (TPSA) | 47.72 Ų | [1] |
| logP (Computed) | 1.114 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 2 | [1] |
PART 2: Synthesis and Characterization
While this compound is commercially available from various suppliers, an in-house synthesis may be required for large-scale use or analogue development. A logical and field-proven approach to synthesizing substituted anilines involves the reduction of a corresponding nitroaromatic precursor. This method is reliable and the progress can be easily monitored.
Proposed Synthetic Pathway
The synthesis of 2-Methoxy-5-morpholinoaniline can be efficiently achieved in two primary steps starting from 2-methoxy-5-nitroaniline.
Caption: Proposed two-step synthesis of 2-Methoxy-5-morpholinoaniline.
Note: A more direct and common route would be the reduction of 4-(2-methoxy-5-nitrophenyl)morpholine. The synthesis of this precursor would typically involve the nucleophilic aromatic substitution of a compound like 1-chloro-2-methoxy-5-nitrobenzene with morpholine.
Detailed Experimental Protocol: Nitro Group Reduction
This protocol details the reduction of the nitro-substituted precursor, 4-(2-methoxy-5-nitrophenyl)morpholine, a common and effective method for aniline synthesis.[5]
Objective: To synthesize 2-Methoxy-5-morpholinoaniline via catalytic hydrogenation.
Materials:
-
4-(2-methoxy-5-nitrophenyl)morpholine
-
10% Palladium on activated carbon (Pd/C), 50% wet
-
Ethanol (EtOH), anhydrous
-
Hydrogen (H₂) gas supply
-
Celite®
-
Parr hydrogenation apparatus or H-Cube system
-
Round-bottom flask and standard glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve 1.0 equivalent of 4-(2-methoxy-5-nitrophenyl)morpholine in a sufficient volume of ethanol (e.g., 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate) to the solution. The wet catalyst is preferred to minimize the risk of ignition.
-
Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with an inert gas (nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to approximately 50 psi.
-
Reaction Execution: Vigorously agitate the mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, progress can be checked by Thin Layer Chromatography (TLC) or LC-MS by periodically sampling the reaction mixture.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.
-
Solvent Evaporation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 2-Methoxy-5-morpholinoaniline.
-
Purification (if necessary): The crude product is often of high purity. If required, further purification can be achieved by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Analytical Characterization Workflow
Confirming the identity and purity of the final compound is critical. A standard workflow involves a combination of chromatographic and spectroscopic techniques.
Caption: Standard workflow for the purification and analysis of the synthesized compound.
Expected Analytical Data:
-
¹H NMR: Expect signals corresponding to the aromatic protons, the methoxy group protons (-OCH₃), the protons on the morpholine ring, and the amine protons (-NH₂). The splitting patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR: Expect 11 distinct carbon signals corresponding to the molecular formula.
-
LC-MS: A single major peak in the chromatogram indicating high purity. The mass spectrum should show a molecular ion peak [M+H]⁺ at approximately m/z 209.27.
PART 3: Applications in Medicinal Chemistry
The true value of 2-Methoxy-5-morpholinoaniline lies in its role as a versatile building block for the synthesis of high-value pharmaceutical agents. The morpholinoaniline scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in oncology.
Role as a Synthetic Intermediate
This compound serves as a key precursor for constructing more complex heterocyclic systems, such as quinazolines, which are prominent in many FDA-approved kinase inhibitors. The primary amine group provides a reactive handle for various coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination, Pictet-Spengler reaction) to introduce further diversity and target-specific functionalities.
Several studies highlight the importance of the morpholine moiety in developing potent and selective anticancer agents. For instance, derivatives of 2-morpholino-4-anilinoquinoline have demonstrated significant cytotoxic activity against liver cancer cell lines.[6] Furthermore, 4-morpholine-quinazoline derivatives have been successfully designed as potent PI3K/mTOR inhibitors, a critical signaling pathway in many cancers.[7]
Caption: Role of 2-Methoxy-5-morpholinoaniline as a scaffold for drug development.
The presence of the methoxy group also offers a point for potential modification. Demethylation could provide a hydroxyl group, which can act as a hydrogen bond donor or a site for further functionalization, allowing for fine-tuning of a drug candidate's binding affinity and pharmacokinetic properties.
PART 4: Safety, Handling, and Storage
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[9]
-
Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[8][10] Prevent dust formation during handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation via oxidation.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8]
Conclusion
2-Methoxy-5-morpholinoaniline (CAS: 383870-88-0) is more than a simple chemical; it is a key enabling tool for researchers in the field of drug discovery. Its structure combines the advantageous properties of the morpholine ring with the synthetic versatility of a substituted aniline. This guide has provided a technical framework covering its properties, a reliable synthetic and analytical approach, and its significant potential as a scaffold in medicinal chemistry. By understanding and applying these principles, scientists can effectively leverage this compound to design and create the next generation of targeted therapeutics.
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